Butylscopolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

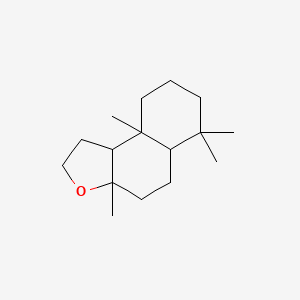

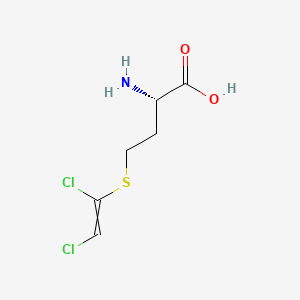

Butylscopolamine, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic and anticholinergic agent. It is primarily used to treat pain and discomfort caused by abdominal cramps, menstrual cramps, and other spasmodic activity in the digestive system. It is also effective at preventing bladder spasms . This compound is listed on the World Health Organization’s Model List of Essential Medicines, highlighting its importance in basic health systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of butylscopolamine involves the reaction of scopolamine with n-butyl bromide under reflux conditions. This process yields scopolamine butylbromide, which is then refined to produce the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process includes heating scopolamine with n-butyl bromide, followed by purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Butylscopolamine undergoes various chemical reactions, including:

Substitution Reactions: The primary reaction in its synthesis involves the substitution of a hydrogen atom in scopolamine with a butyl group from n-butyl bromide.

Hydrolysis: This compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester bond.

Common Reagents and Conditions

Reagents: n-Butyl bromide, scopolamine, and solvents such as ethanol or methanol.

Conditions: Reflux heating, typically at temperatures around 80-100°C.

Major Products Formed

The major product formed from the synthesis of this compound is scopolamine butylbromide, which is then refined to produce the final pharmaceutical-grade this compound .

Scientific Research Applications

Butylscopolamine has a wide range of scientific research applications, including:

Mechanism of Action

Butylscopolamine exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating these receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, this compound reduces spasms and the associated pain during abdominal cramping .

Comparison with Similar Compounds

Similar Compounds

Scopolamine: A naturally occurring compound with similar anticholinergic properties but with central nervous system effects.

Methscopolamine: A compound similar to butylscopolamine but used primarily in the United States for medical treatments.

Atropine: Another anticholinergic agent with broader applications but more pronounced central nervous system effects.

Uniqueness

This compound is unique in its peripheral action, meaning it does not cross the blood-brain barrier and thus does not have central nervous system effects. This makes it particularly useful for treating peripheral spasmodic conditions without causing sedation or other central side effects .

Properties

Molecular Formula |

C21H30NO4+ |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

[(1R,2R,4S,5S)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C21H30NO4/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14/h5-9,15-20,23H,3-4,10-13H2,1-2H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1 |

InChI Key |

YBCNXCRZPWQOBR-MWGADRMYSA-N |

SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |

Isomeric SMILES |

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |

Key on ui other cas no. |

7182-53-8 |

solubility |

In water, 908 mg/L at 25 °C (est) |

Synonyms |

Bromide, Butylscopolammonium Bromide, N-Butylscopolammonium Buscapine Buscolysin Buscopan Butylscopolamine Butylscopolammonium Bromide Hyoscinbutylbromide Hyoscine N Butylbromide Hyoscine N-Butylbromide N Butylscopolammonium Bromide N-Butylbromide, Hyoscine N-Butylscopolammonium Bromide Scopolaminebutylbromide Scopolan |

vapor_pressure |

9.53X10-16 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-3-phenyl-N-[2-[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide](/img/structure/B1205181.png)

![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)